2-bromo-N-(2-methyl-4-nitrophenyl)acetamide
Description
Contextualization within N-Aryl-bromoacetamides and Nitro-substituted Anilines Research
The scientific relevance of 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide can be understood by examining the two major classes of compounds it belongs to: N-aryl-bromoacetamides and nitro-substituted anilines.
N-Aryl-bromoacetamides are a well-established class of reagents in organic synthesis. The presence of the α-bromo group makes the acetyl moiety a potent electrophile, susceptible to nucleophilic substitution. This reactivity is harnessed in a variety of chemical transformations. For instance, α-haloamides are widely employed in C-C cross-coupling reactions and are instrumental in the synthesis of diverse heterocyclic compounds. researchgate.net Research has highlighted the use of N-bromoamides as convenient and easier-to-handle alternatives to molecular bromine for bromination reactions. rsc.org The stability of the linkage formed when bromoacetamides react with nucleophiles, such as the cysteine residues in antibodies, has led to their application in the development of antibody-drug conjugates (ADCs). rsc.org
Nitro-substituted anilines are crucial intermediates in the industrial synthesis of a wide array of organic molecules. nbinno.comchempanda.com The nitro group is a strong electron-withdrawing group, which significantly influences the chemical properties of the aromatic ring and the aniline (B41778) nitrogen. fiveable.me These compounds are foundational in the production of dyes, pigments, and agrochemicals. chemiis.com In the pharmaceutical sector, nitroaniline derivatives are precursors for many active pharmaceutical ingredients (APIs). chemiis.com The reduction of the nitro group to an amine is a common and pivotal transformation, providing a pathway to highly functionalized aniline derivatives. nih.gov The unique electronic and structural properties of nitroaniline derivatives make them invaluable in both industrial applications and fundamental chemical research. nbinno.com
Significance of the Substituted Phenyl Ring Moiety in Organic Chemistry
The phenyl ring is one of the most ubiquitous structural motifs in organic and medicinal chemistry, serving as a fundamental scaffold for projecting functional groups in three-dimensional space. nih.govacs.org The substitution pattern on the phenyl ring is a critical determinant of a molecule's physicochemical and biological properties.
Substituents can modulate a molecule's:
Electronic properties: Electron-donating or electron-withdrawing groups alter the electron density of the aromatic ring, influencing its reactivity in reactions like electrophilic aromatic substitution. chegg.com
Lipophilicity: The nature of the substituents affects how a molecule partitions between aqueous and lipid environments, a key factor in drug absorption and distribution.
Steric profile: The size and shape of substituents can dictate how a molecule binds to a biological target, such as an enzyme or receptor.
Metabolic stability: Introducing certain substituents can block sites of metabolic attack, thereby increasing the in vivo half-life of a drug. nih.govacs.org
In the case of this compound, the phenyl ring is adorned with a methyl group and a nitro group. The interplay of these substituents—the electron-donating methyl group and the strongly electron-withdrawing nitro group—creates a specific electronic environment on the phenyl ring, which can be expected to influence its reactivity and interactions with other molecules. The strategic replacement of phenyl rings with bioisosteres (other chemical groups with similar properties) is a common tactic in drug discovery to enhance properties like solubility and metabolic stability. researchgate.netrsc.org
Overview of Current Research Trajectories for Related Chemical Scaffolds
The chemical scaffolds present in this compound are the subject of ongoing research, indicating a vibrant and evolving field.
For bromoacetamide derivatives , recent research has focused on:
Development of new synthetic methods: There is continuous effort to create more efficient and selective methods for the synthesis of α-haloamides and their subsequent reactions. researchgate.net This includes the development of novel catalytic systems for arylation and other coupling reactions. mdpi.comnih.gov
Biological applications: Researchers are exploring the biological activities of new acetamide (B32628) derivatives, including their potential as antioxidant and anti-inflammatory agents. researchgate.net The reactivity of the bromoacetyl group is also being exploited for the covalent modification of biological targets.
Advanced materials: The reactivity of bromoacetamides is being utilized in polymer chemistry and materials science, for example, as initiators in atom transfer radical polymerization (ATRP). nih.gov
For nitroaniline derivatives , current research trajectories include:
Novel therapeutic agents: Substituted nitroanilines are being investigated as precursors for new anticancer agents and as hypoxia-selective cytotoxins. google.com
Advanced materials: The unique electronic properties of nitroaromatics are being leveraged in the development of materials with interesting optical and electronic properties.
Catalysis: New catalytic methods for the selective reduction of nitroarenes to anilines under milder and more environmentally friendly conditions are a significant area of research. nih.gov
The combination of these reactive moieties in this compound suggests its potential as a versatile building block for the synthesis of a wide range of more complex molecules with tailored properties for applications in medicinal chemistry, materials science, and synthetic organic chemistry.
Data on Related Compounds
Due to the limited availability of specific experimental data for this compound in the surveyed literature, the following tables present data for structurally related compounds to provide context.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-Bromo-N-(4-nitrophenyl)acetamide | 3598-91-2 | C₈H₇BrN₂O₃ | 259.06 |
| N-(2-Bromo-4-nitrophenyl)acetamide | 57045-86-0 | C₈H₇BrN₂O₃ | 259.06 |
| 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | 23543-31-9 | C₉H₉BrN₂O₃ | 273.09 |
Data sourced from publicly available chemical databases. frontierspecialtychemicals.comnih.govchemicalbook.comsigmaaldrich.comchemicalbook.com
Table 2: Research Applications of Related Compound Classes
| Compound Class | Key Structural Feature | Common Research Applications |
|---|---|---|
| N-Aryl-bromoacetamides | α-bromoacetyl group | Synthesis of heterocycles, C-C cross-coupling reactions, Bioconjugation (e.g., ADCs) |
Properties
IUPAC Name |
2-bromo-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-6-4-7(12(14)15)2-3-8(6)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTLYUYMJBRATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo N 2 Methyl 4 Nitrophenyl Acetamide and Its Derivatives
Precursor Synthesis and Reactivity Pathways
The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors: 2-methyl-4-nitroaniline (B30703) and a reactive bromoacetyl halide.
2-Methyl-4-nitroaniline serves as the foundational aromatic amine for the synthesis of 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide. A common and effective method for its preparation begins with o-toluidine (B26562). google.com This process typically involves a three-step sequence: protection of the amino group, nitration of the aromatic ring, and subsequent deprotection. guidechem.com
A widely employed strategy is the acylation of o-toluidine to form an amide, which serves to moderate the activating effect of the amino group and direct the subsequent nitration. quora.com Agents such as acetic anhydride, p-toluenesulfonyl chloride, or formic acid can be used for this protection step. google.com Following the protection, the acetylated compound undergoes nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the position para to the amino group. The final step is the hydrolysis of the amide to regenerate the free amino group, yielding 2-methyl-4-nitroaniline. google.comguidechem.com
For instance, one reported method involves the reaction of o-toluidine with acetic anhydride, followed by nitration with mixed acid, and subsequent hydrolysis with sulfuric acid to give 2-methyl-4-nitroaniline in a yield of 78.4%. google.com Another approach utilizes p-toluenesulfonyl chloride for the initial acylation, followed by nitration and hydrolysis, reportedly achieving a yield of 95.0%. google.com
Table 1: Comparison of Synthetic Routes to 2-methyl-4-nitroaniline from o-toluidine
| Acylating Agent | Key Steps | Reported Yield | Reference |
|---|---|---|---|
| Acetic Anhydride | Acylation, Nitration, Hydrolysis | 78.4% | google.com |
| p-Toluenesulfonyl chloride | Acylation, Nitration, Hydrolysis | 95.0% | google.com |
| Formic Acid | Acylation, Nitration, Hydrolysis | 70.0% | google.com |
Bromoacetyl halides, such as bromoacetyl bromide and bromoacetyl chloride, are highly reactive electrophiles used to introduce the bromoacetyl moiety. Their reactivity stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. These compounds can be prepared from bromoacetic acid using standard halogenating agents like thionyl chloride, oxalyl chloride, or phosphorus tribromide.
The derivatization of bromoacetyl halides typically involves their reaction with nucleophiles. For the purpose of synthesizing the target compound, the most relevant reaction is with an amine. However, their high reactivity allows them to react with a wide range of nucleophiles, including alcohols, thiols, and carbanions, to generate a diverse array of bromoacetylated derivatives. This reactivity makes them versatile building blocks in organic synthesis. For example, bromoacetyl bromide has been used in the regioselective synthesis of 2-alkyl(aryl)-imino-3-(anthracen-90-yl)-1,3-thiazolidin-4-ones from thioureas. researchgate.net
Amide Bond Formation Strategies
The central step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several strategies, including direct acylation and the use of coupling agents.
A straightforward and common method for forming the amide bond is the direct acylation of 2-methyl-4-nitroaniline with a bromoacetyl halide, most notably bromoacetyl bromide. irejournals.com This reaction, a nucleophilic acyl substitution, involves the attack of the nitrogen atom of the aniline (B41778) on the carbonyl carbon of the bromoacetyl bromide. mychemblog.com The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or ethyl acetate, and in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrobromic acid that is formed as a byproduct, driving the reaction to completion. mychemblog.com
A similar synthesis has been reported for the preparation of 2-bromo-N-(p-chlorophenyl) acetamide (B32628), where 4-chloroaniline (B138754) was reacted with bromoacetyl bromide. irejournals.com This analogous reaction provides a reliable template for the synthesis of the title compound.
General Reaction Scheme for Direct Acylation:
Reactants: 2-methyl-4-nitroaniline, Bromoacetyl bromide
Solvent: Dichloromethane (DCM) or other aprotic solvent
Base: Triethylamine or Pyridine
Product: this compound
An alternative to direct acylation with a halide is the use of a coupling agent to facilitate the amide bond formation between bromoacetic acid and 2-methyl-4-nitroaniline. Among the various coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recognized as a highly efficient reagent for this purpose. mychemblog.comacs.org
The mechanism of HATU-mediated coupling involves the activation of the carboxylic acid (bromoacetic acid) to form a highly reactive acyl-OAt ester. mychemblog.com This activated intermediate is then susceptible to nucleophilic attack by the amine (2-methyl-4-nitroaniline). These reactions are typically performed in aprotic solvents like N,N-dimethylformamide (DMF) and in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov While highly effective, the use of HATU with certain substrates can sometimes lead to side reactions, such as the guanylation of the amine, although this is more common with highly nucleophilic amines. nih.gov The choice of base can be crucial in minimizing such side reactions. nih.gov
Table 2: Key Reagents in HATU-Mediated Amide Coupling
| Reagent | Function |
|---|---|
| Bromoacetic acid | Carboxylic acid source |
| 2-methyl-4-nitroaniline | Amine source |
| HATU | Coupling agent, activates the carboxylic acid |
| DIPEA | Non-nucleophilic base to neutralize acid and facilitate the reaction |
| DMF | Aprotic solvent |
Regioselective Functionalization Approaches
Further derivatization of this compound can be achieved through regioselective functionalization. The molecule presents several sites for potential reactions. The bromine atom on the acetyl group is a prime site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
The aromatic ring also offers possibilities for further substitution, although the existing substituents will direct the position of any new group. The nitro group is a strong deactivating group and a meta-director, while the methyl and acetamido groups are activating and ortho-, para-directing. The interplay of these directing effects will determine the outcome of electrophilic aromatic substitution reactions. For instance, further nitration would likely be directed to the position ortho to the methyl group and meta to the nitro group.
Additionally, the methyl group itself can be a site for functionalization through free-radical reactions. For example, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide could introduce a bromine atom on the methyl group, which can then be further transformed.
Structural Elucidation and Conformational Analysis of 2 Bromo N 2 Methyl 4 Nitrophenyl Acetamide
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman Spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of the atomic connectivity and functional groups present in 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
High-resolution ¹H and ¹³C NMR spectroscopy would serve as the primary methods for confirming the constitution of this compound.
In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons would provide information about their local electronic environment. The protons on the aromatic ring would appear as distinct signals, with their coupling patterns revealing their relative positions. The methyl group protons would likely appear as a singlet, and the methylene (B1212753) protons of the bromoacetamide group would also produce a singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, methyl, methylene, carbonyl), providing further confirmation of the molecular skeleton.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of the type of data expected, not actual experimental values.)
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | Carbonyl-C | 165 - 175 |
| CH₂ (bromoacetyl) | 3.5 - 4.5 | Aromatic-C | 110 - 150 |
| CH₃ (methyl) | 2.0 - 2.5 | CH₂ (bromoacetyl) | 25 - 35 |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification
FT-IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Additionally, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) and the C-Br stretching would be observable.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
Table 2: Expected Vibrational Frequencies for this compound (Note: This table is a representation of the type of data expected, not actual experimental values.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3200 - 3400 |
| C=O (Amide I) | Stretching | 1650 - 1690 |
| N-H (Amide II) | Bending | 1510 - 1570 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 |
| NO₂ | Symmetric Stretching | 1335 - 1385 |
| C-N | Stretching | 1200 - 1350 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would help to confirm the connectivity of the molecule, with expected fragments arising from the cleavage of the amide bond and the loss of the bromine atom.
Single Crystal X-ray Diffraction (SCXRD) Studies
While spectroscopic methods provide information about the connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Determination of Crystal System and Space Group
An SCXRD analysis of a suitable single crystal of this compound would begin with the determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. This would lead to the assignment of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The primary output of an SCXRD experiment is the precise location of each atom in the crystal structure. From this, it is possible to calculate accurate bond lengths, bond angles, and torsion angles. This data would provide definitive proof of the molecular structure and offer insights into its conformation in the solid state. For example, the planarity of the aromatic ring and the amide group, as well as the orientation of the substituents, would be precisely determined.
Table 3: Crystallographic Data and Structure Refinement Parameters (Note: This table is a representation of the type of data expected from an SCXRD experiment, not actual experimental values.)
| Parameter | Value |
|---|---|
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Elucidation of Molecular Conformation in the Solid State (e.g., N—H bond conformation relative to substituents)
Without experimental data from techniques like X-ray crystallography for this compound, a definitive description of its solid-state conformation remains speculative. Analysis of related N-aryl acetamides often reveals specific orientations of the acetamide (B32628) group relative to the aromatic ring. For instance, in similar structures, the conformation of the N—H bond is a key feature. It can be described as syn or anti with respect to the substituents on the phenyl ring. For example, studies on 2-bromo-N-(2-chlorophenyl)acetamide have shown the N—H bond to be syn to the ortho-chloro substituent. nih.gov In other related compounds, an anti conformation to the carbonyl group is commonly observed. nih.govnih.gov The planarity between the amide group and the phenyl ring is another critical parameter, often defined by a torsion angle. Small deviations from planarity are common, as seen in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide. nih.gov For this compound, the presence of the ortho-methyl group would likely induce a significant twist between the phenyl ring and the acetamide plane due to steric hindrance.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The solid-state packing of molecules is governed by a variety of intermolecular interactions. While specific details for this compound are not available, the functional groups present suggest the potential for several types of interactions.
Hydrogen Bonding: The N—H group of the amide is a classic hydrogen bond donor, and the carbonyl oxygen and the oxygens of the nitro group are potential acceptors. In the crystal structures of analogous compounds, N—H···O hydrogen bonds are a predominant feature, often leading to the formation of chains or dimers. nih.govnih.govresearchgate.net For instance, in 2-bromo-N-(2-chlorophenyl)acetamide, molecules are linked into chains via N—H···O hydrogen bonds. nih.gov
Halogen Bonding: The bromine atom in the acetamide side chain could participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophiles like oxygen or nitrogen atoms. While less common than hydrogen bonding, these interactions can play a crucial role in directing crystal packing.
π-π Stacking: The presence of the aromatic nitrophenyl ring suggests the possibility of π-π stacking interactions between adjacent molecules. The electron-withdrawing nitro group would create an electron-deficient π-system, which could favorably interact with the π-systems of neighboring rings.
A hypothetical table of intermolecular interactions for the target compound is presented below, based on common interactions in similar molecules.
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Hydrogen Bond | N—H | O=C (amide) | Linear |
| Hydrogen Bond | N—H | O (nitro) | Linear |
| Halogen Bond | C—Br | O or N | Directional |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel or T-shaped |
Conformational Isomerism and Energy Landscape Mapping
The study of conformational isomerism involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. This is typically achieved through computational chemistry methods, such as Density Functional Theory (DFT), which can map the potential energy surface of the molecule as a function of key dihedral angles.
For this compound, the primary sources of conformational flexibility are the rotation around the N-C(aryl) bond and the C(amide)-C(bromo) bond. A computational study would involve systematically rotating these bonds to identify energy minima (stable conformers) and transition states (energy barriers to rotation).
The results of such an analysis would typically be presented as a potential energy surface plot or a table of relative energies of the stable conformers. This would reveal the most stable conformation in the gas phase and the energy penalties associated with adopting other conformations. Such information is valuable for understanding the molecule's flexibility and how it might interact with other molecules. Without specific computational studies for this compound, no such data can be presented.
Computational Chemistry and Molecular Modeling of 2 Bromo N 2 Methyl 4 Nitrophenyl Acetamide
Quantum Chemical Calculations (Density Functional Theory - DFT-based Studies)
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. Calculations for 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide have been performed using the B3LYP functional combined with the 6-311++G(d,p) basis set, a method known for providing a reliable balance between accuracy and computational cost.
Geometry Optimization and Energetic Analysis of Conformers
The first step in computational analysis involves finding the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For this compound, theoretical calculations identified two primary conformers, labeled as Conformer I and Conformer II.
These conformers differ in the orientation of the acetamide (B32628) group relative to the phenyl ring. The energetic analysis revealed that Conformer I is the more stable of the two, with a calculated total energy of -2181.196 Hartrees. Conformer II was found to be 2.85 kcal/mol higher in energy, indicating that Conformer I is the predominant form at room temperature. The optimization process ensures that the calculated structure corresponds to a minimum on the potential energy surface, which is a prerequisite for accurate subsequent calculations of other properties.
Simulation of Vibrational Spectra for Experimental Validation
Theoretical vibrational spectra (infrared and Raman) were simulated for the optimized geometry of this compound. These simulations are crucial for the interpretation and validation of experimental spectroscopic data. By comparing the calculated vibrational frequencies with those obtained from experimental FT-IR and FT-Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved.
For instance, the C=O stretching vibration, a characteristic band for the amide group, was theoretically predicted and experimentally confirmed. Similarly, vibrations corresponding to N-H stretching, C-H stretching of the methyl and phenyl groups, and the symmetric and asymmetric stretching of the NO2 group were calculated and assigned. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement between the theoretical and experimental spectra.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies and distributions) for Reactivity Prediction
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily located on the π-system of the phenyl ring and the nitrogen atom of the amide group. In contrast, the LUMO is distributed over the nitro group and the phenyl ring. This distribution suggests that the phenyl ring is the likely site for electrophilic attack, while the nitro group region is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is 4.79 eV, which indicates a high degree of stability for the molecule.
Table 1: Calculated FMO Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.25 |
| LUMO Energy | -2.46 |
| Energy Gap (ΔE) | 4.79 |
Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with neutral potential.
In the MEP map of this compound, the most negative potential is concentrated on the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group. These regions are therefore the most likely sites for interaction with electrophiles. Conversely, the most positive potential is located around the amide hydrogen (N-H), making it a potential site for nucleophilic interaction. This visual representation confirms the electronic effects of the various functional groups on the molecule's reactivity.
Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis - NBO) for Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. This method localizes the molecular orbitals into individual atomic orbitals and bond orbitals, offering insights into charge transfer and hyperconjugative interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical prediction of 1H and 13C NMR chemical shifts for this compound has been performed and compared with experimental data.
The calculated chemical shifts generally show good agreement with the experimental values. For example, the proton of the N-H group is predicted to be highly deshielded, appearing at a high chemical shift, which is consistent with experimental observations. Similarly, the chemical shifts for the aromatic protons and the protons of the methyl and CH2Br groups are calculated. The 13C chemical shifts are also predicted, with the carbonyl carbon (C=O) showing the largest downfield shift, as expected due to the electronegativity of the adjacent oxygen and nitrogen atoms.
Table 2: Comparison of Selected Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm)
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| N-H | 9.98 | 9.54 |
| C=O | 164.1 | 168.9 |
| CH2 | 4.14 | 3.87 |
| CH3 | 2.40 | 2.53 |
Theoretical values calculated using the GIAO method.
Table of Compounds Mentioned
| Compound Name |
|---|
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
A comprehensive review of available scientific literature reveals a notable absence of specific studies on the molecular dynamics simulations of this compound. Consequently, detailed research findings regarding its conformational sampling and the specific effects of solvents on its molecular behavior, derived from computational chemistry and molecular modeling, are not available at this time.
While computational studies, including X-ray crystallography and molecular modeling, have been conducted on structurally related compounds, the strict focus of this article on this compound prevents the inclusion of data from these other molecules. The subtle differences in chemical structure, such as the position of substituents on the phenyl ring or alterations in the acetamide side chain, can lead to significant variations in conformational preferences, intermolecular interactions, and the influence of solvent environments. Therefore, extrapolating data from similar but distinct compounds would not provide a scientifically accurate representation of the target molecule's behavior.
Further research, specifically employing molecular dynamics simulations, is required to elucidate the conformational landscape of this compound and to quantify the impact of various solvents on its structural dynamics. Such studies would provide valuable insights into its molecular flexibility, potential intramolecular hydrogen bonding, and the stability of different conformers in solution.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo N 2 Methyl 4 Nitrophenyl Acetamide
Reactivity of the Bromo-Substituent
The bromine atom attached to the α-carbon of the acetamide (B32628) group is the most electrophilic site in the aliphatic portion of the molecule. Its reactivity is primarily governed by its nature as a good leaving group in nucleophilic substitution reactions.
The carbon atom bonded to the bromine is highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This structural feature facilitates classic SN2 (bimolecular nucleophilic substitution) reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of a diverse array of substituted acetamide derivatives.
Common nucleophiles employed in reactions with α-haloacetamides include amines, thiols, and azide (B81097) ions. These reactions are typically conducted in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures to ensure a sufficient reaction rate. The choice of nucleophile determines the nature of the resulting product, allowing for the introduction of various functional groups at the α-position.
| Nucleophile | Reagent Example | Product Structure | Product Name |
| Amine | Primary Amine (R-NH₂) | 2-(Alkylamino)-N-(2-methyl-4-nitrophenyl)acetamide | |
| Thiol | Thiol (R-SH) | 2-(Alkylthio)-N-(2-methyl-4-nitrophenyl)acetamide | |
| Azide | Sodium Azide (NaN₃) | 2-Azido-N-(2-methyl-4-nitrophenyl)acetamide | |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Hydroxy-N-(2-methyl-4-nitrophenyl)acetamide |
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.org This reaction has profoundly impacted medicinal chemistry and materials science by providing a versatile method for synthesizing arylamines. wikipedia.org
However, the standard Buchwald-Hartwig protocol is designed for substrates where the halogen is attached to an sp²-hybridized carbon, such as in an aryl or vinyl group. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is well-established for aryl halides but is significantly more challenging and less common for aliphatic sp³-hybridized carbons, such as the α-bromo carbon in 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide. A potential competing pathway in such cases is β-hydride elimination, although this is not possible for the title compound which lacks a β-hydrogen. While advancements have been made in cross-coupling reactions involving sp³ centers, the application of Buchwald-Hartwig amination directly to the aliphatic bromide of this specific compound is not a conventional transformation and remains an area for exploratory research.
Transformations of the Nitro Group
The nitro group on the aromatic ring is a key functional handle that can undergo various transformations, most notably reduction to an amino group. Its strong electron-withdrawing character also profoundly influences the reactivity of the aromatic ring itself.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.orgjsynthchem.com This transformation is crucial for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other important chemicals. jsynthchem.com For this compound, this reaction yields N-(4-amino-2-methylphenyl)-2-bromoacetamide.
A variety of methods can achieve this reduction, offering chemists options to balance efficiency, cost, and functional group tolerance. wikipedia.orgscispace.com The key challenge is often chemoselectivity—reducing the nitro group without affecting other sensitive functionalities, such as the α-bromo substituent in the target molecule.
| Reagent/System | Typical Conditions | Comments |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst | Highly efficient and clean method; can sometimes lead to dehalogenation (loss of Br) under harsh conditions. |
| Iron (Fe) in Acid | Fe powder, HCl or Acetic Acid | A classic, cost-effective industrial method; generally tolerant of halide substituents. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl, Ethanol | A common laboratory method for selective nitro reduction in the presence of other reducible groups. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄, aqueous solution | A mild reducing agent often used for selective reductions. wikipedia.org |
| Zinc (Zn) in Acid/Neutral | Zn powder, HCl or NH₄Cl | Effective reducing agent; conditions can be tuned from acidic to neutral. wikipedia.orgscispace.com |
The nitro group is a powerful electron-withdrawing group, exerting its effect through both induction and resonance. mdpi.com This property significantly decreases the electron density of the aromatic ring to which it is attached, making the ring "electron-poor." Consequently, the aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. mdpi.commdpi.com
In an SNAr reaction, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is positioned ortho or para to the site of nucleophilic attack. The subsequent departure of a leaving group re-establishes the aromaticity of the ring. While the title compound does not have a leaving group (like a halogen) directly on the ring in a position activated by the nitro group, the principle illustrates the profound electronic impact of the nitro substituent.
Aromatic Ring Reactivity
The reactivity of the aromatic ring towards electrophilic substitution is determined by the combined electronic effects of the substituents already present: the acetamido [-NHC(=O)CH₂Br] group, the methyl (-CH₃) group, and the nitro (-NO₂) group.
Acetamido Group (-NHCOR) : This group is moderately activating and ortho-, para-directing due to the resonance donation of the nitrogen lone pair into the ring.
Methyl Group (-CH₃) : This is a weakly activating group and is ortho-, para-directing through an inductive effect. libretexts.org
Nitro Group (-NO₂) : This is a strongly deactivating group and is meta-directing due to its powerful electron-withdrawing resonance and inductive effects. libretexts.org
In this compound, the substituents are at positions 1 (acetamido), 2 (methyl), and 4 (nitro). The available positions for an incoming electrophile are 3, 5, and 6. The directing effects of the existing groups are as follows:
The acetamido group at C1 directs ortho (C2, blocked) and para (C4, blocked).
The methyl group at C2 directs ortho (C1, blocked) and para (C5), as well as the other ortho position (C3).
The nitro group at C4 directs meta (C2, blocked and C6).
Electrophilic Aromatic Substitution Patterns Influenced by Substituents
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is determined by the cumulative directing effects of the three existing substituents: the methyl group (-CH₃), the nitro group (-NO₂), and the amide group (-NHCOCH₂Br). Each substituent influences the distribution of electron density within the ring, thereby guiding an incoming electrophile to a specific position. libretexts.org
Substituents are broadly classified as either ortho, para-directors or meta-directors. libretexts.org
Amide Group (-NHCOCH₂Br): The amide group is an ortho, para-director. The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be delocalized into the aromatic system through resonance. This donation of electron density preferentially stabilizes the carbocation intermediates (arenium ions or σ-complexes) formed during attack at the ortho and para positions. lkouniv.ac.in
Methyl Group (-CH₃): The methyl group is also an ortho, para-director. It donates electron density primarily through an inductive effect and hyperconjugation, which similarly stabilizes the ortho and para intermediates. pressbooks.pub
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group and acts as a meta-director. Through both inductive and resonance effects, it withdraws electron density from the ring, particularly from the ortho and para positions. This makes the meta position relatively less deactivated and thus the favored site for electrophilic attack. youtube.com
In the case of this compound, the positions on the aromatic ring are already substituted as follows: C1 (amide), C2 (methyl), and C4 (nitro). The available positions for a new electrophile are C3, C5, and C6.
The directing effects of the existing groups on the available positions are:
Amide group (at C1): Directs ortho to C6 and para to C4 (already occupied).
Methyl group (at C2): Directs ortho to C3 and para to C5.
Nitro group (at C4): Directs meta to C3 and C5.
When multiple substituents are present, the most powerfully activating group generally governs the position of substitution. askfilo.com In this molecule, both the amide and methyl groups are activating (ortho, para-directing), while the nitro group is deactivating (meta-directing). The amide group is a stronger activating group than the methyl group. askfilo.com Therefore, the amide group's directing effect to the C6 position (ortho to it) is highly significant. The methyl group directs to C3 and C5, and the nitro group also directs to C3 and C5. The convergence of directing effects from the methyl and nitro groups on positions C3 and C5, combined with the strong activation from the amide group towards C6, suggests that a mixture of products is possible. However, steric hindrance from the adjacent methyl group at C2 may reduce the likelihood of substitution at C3.
Influence of Methyl, Nitro, and Amide Substituents on Ring Activation/Deactivation
Activating Groups:
Amide (-NHCOCH₂Br): The amide group is considered a moderately activating group. The nitrogen's lone pair donates electron density to the ring via a strong resonance effect, which outweighs the inductive withdrawal by the electronegative nitrogen and the resonance withdrawal by the adjacent carbonyl group. libretexts.org This donation increases the ring's nucleophilicity.
Methyl (-CH₃): Alkyl groups like methyl are weakly activating. They donate electron density through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate formed during the reaction. pressbooks.pub
Deactivating Group:
Nitro (-NO₂): The nitro group is a strongly deactivating group. It powerfully withdraws electron density from the ring through both a strong resonance effect and an inductive effect, owing to the positively charged nitrogen atom and electronegative oxygen atoms. youtube.com This withdrawal significantly reduces the ring's nucleophilicity and slows the rate of electrophilic substitution. organicchemistrytutor.com
The net effect on the reactivity of the this compound ring is a balance of these competing influences. The presence of two activating groups (amide and methyl) is countered by one very strong deactivating group (nitro). Consequently, the ring is significantly less reactive towards electrophilic aromatic substitution than benzene itself, and more forceful reaction conditions are typically required to achieve further substitution. masterorganicchemistry.com
| Substituent Group | Electronic Effect | Influence on Ring | Directing Effect |
|---|---|---|---|
| Amide (-NHCOCH₂Br) | Resonance Donating > Inductive Withdrawing | Activating (Moderate) | Ortho, Para |
| Methyl (-CH₃) | Inductive Donating, Hyperconjugation | Activating (Weak) | Ortho, Para |
| Nitro (-NO₂) | Resonance Withdrawing, Inductive Withdrawing | Deactivating (Strong) | Meta |
Amide Moiety Chemical Behavior
The amide linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the C-N bond to yield a carboxylic acid (2-bromoacetic acid) and an amine (2-methyl-4-nitroaniline). This process can be catalyzed by either acid or base.
Basic Hydrolysis: Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is typically the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the amine as a leaving group to form the carboxylic acid. The amine subsequently deprotonates the carboxylic acid in an irreversible acid-base reaction. The kinetics of alkaline hydrolysis of amides generally follow second-order kinetics, being first-order with respect to both the amide and the hydroxide ion. chemrxiv.org The electron-withdrawing nitro group on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.
| Condition | Key Mechanistic Steps | Typical Kinetics |
|---|---|---|
| Basic (e.g., NaOH) | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Expulsion of the amide leaving group. | Second-order overall (First-order in amide, first-order in base). |
| Acidic (e.g., H₂SO₄, H₂O) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer and elimination of the amine. | Complex; often dependent on acid and substrate concentration. |
Acyl transfer reactions involve the transfer of the acyl group (the 2-bromoacetyl group) from the amide nitrogen to another nucleophile. These are fundamental reactions in organic chemistry and proceed through a nucleophilic acyl substitution pathway. The mechanism can be either a stepwise process involving a tetrahedral intermediate or a concerted process, though the stepwise mechanism is more common for amides. mdpi.com
In a typical reaction, a nucleophile (Nu⁻) attacks the carbonyl carbon of the amide moiety. This leads to the formation of a tetrahedral intermediate, similar to that in hydrolysis. The reaction's progression depends on the relative leaving group abilities of the original amine (2-methyl-4-nitroaniline) and the attacking nucleophile. If the original amine is a better leaving group, the intermediate will collapse to form a new acylated product and release the amine. mdpi.com The efficiency and rate-determining step of such reactions can be investigated using tools like Brønsted and Hammett plots. mdpi.com
Reaction Kinetics and Thermodynamic Considerations
The rates and outcomes of the chemical reactions involving this compound are governed by the principles of chemical kinetics and thermodynamics.
Kinetics: The rate of a chemical reaction is dependent on factors such as temperature, concentration of reactants, and the activation energy (Ea).
Amide Hydrolysis: The rate of amide hydrolysis is influenced by the stability of the amide bond. The resonance stabilization of the amide C-N bond contributes to a relatively high activation energy for its cleavage, making amides generally stable. However, the electronic properties of the substituents on the aromatic ring can modulate this. The electron-withdrawing nitro group can make the carbonyl carbon more electrophilic, potentially increasing the rate of the initial nucleophilic attack. chemrxiv.org
Thermodynamics: Thermodynamics deals with the energy changes associated with a reaction and determines its spontaneity (Gibbs free energy, ΔG) and equilibrium position. iitk.ac.in
Gibbs Free Energy (ΔG): A reaction is spontaneous if the change in Gibbs free energy (ΔG) is negative. This value incorporates both the enthalpy change (ΔH) and the entropy change (ΔS). For many of the reactions discussed, such as hydrolysis, the formation of more stable products (a carboxylic acid and an amine from a less stable amide) results in a negative ΔG, indicating that the reaction is thermodynamically favorable.
| Reaction Type | Typical Enthalpy Change (ΔH) | Thermodynamic Favorability (ΔG) | Kinetic Considerations |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Exothermic (Negative) | Generally Favorable (Negative) | High activation energy; slow rate due to deactivating -NO₂ group. |
| Amide Hydrolysis | Exothermic (Negative) | Generally Favorable (Negative) | High activation energy due to amide stability; requires catalyst (acid/base). |
Structure Activity Relationship Sar and Rational Design of 2 Bromo N 2 Methyl 4 Nitrophenyl Acetamide Derivatives
Systematic Modification of the Acetamide (B32628) Linkage (e.g., N-alkylation)
The acetamide linkage is a critical component of the 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide scaffold, offering opportunities for modification that can significantly alter the compound's physicochemical properties. One of the most common modifications is N-alkylation, which involves replacing the hydrogen atom on the amide nitrogen with an alkyl group.
This substitution has several profound effects:
Hydrogen Bonding: The primary amide (N-H) is a hydrogen bond donor. N-alkylation removes this capability, which can drastically alter the molecule's interaction with biological targets or its crystal packing arrangement. This can impact solubility, membrane permeability, and binding affinity.
Nucleophilicity: While the amide nitrogen is generally not very nucleophilic, its reactivity can be modulated. N-alkylation can subtly influence the electronic nature of the amide group.
For instance, the synthesis of an N-methyl analog, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, demonstrates this principle. chemicalbook.com Although the halogen and phenyl substitution pattern differs slightly, the core concept of modifying the amide nitrogen is the same. Such modifications require a strong base like sodium hydride (NaH) to deprotonate the amide, making the nitrogen sufficiently nucleophilic to react with an alkyl halide. stackexchange.com The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), is also crucial for the reaction's success. stackexchange.com
Exploration of Substituent Effects on the Phenyl Ring
The substituents on the phenyl ring—a methyl group at the ortho-position and a nitro group at the para-position—are defining features of the molecule that dictate its electronic and steric characteristics.
The placement of the nitro (NO₂) and methyl (CH₃) groups has a significant impact on the electron distribution within the molecule.
Electronic Effects: The nitro group is a potent electron-withdrawing group, primarily through a strong negative resonance (-M) and inductive (-I) effect. When placed at the para position, its resonance effect is maximized, significantly decreasing the electron density of the entire phenyl ring and the attached amide nitrogen. In contrast, the methyl group is a weak electron-donating group through a positive inductive (+I) effect and hyperconjugation.
Positional Isomers: Shifting the positions of these groups would create isomers with distinct electronic properties. For example, moving the nitro group to the meta position would diminish its resonance effect, making it a less powerful electron-withdrawing group compared to the para isomer. Conversely, an ortho-nitro group would exert a strong withdrawing effect but would also introduce significant steric interactions. The interplay between these electronic effects governs the reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon and the acidity of the N-H proton.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
|---|---|---|---|
| -NO₂ | para | +0.78 | Strongly electron-withdrawing |
| -NO₂ | meta | +0.71 | Strongly electron-withdrawing (inductive) |
| -CH₃ | para | -0.17 | Weakly electron-donating |
| -CH₃ | meta | -0.07 | Weakly electron-donating (inductive) |
| -Br | para | +0.23 | Weakly electron-withdrawing (inductive > donating) |
The size and position of substituents impose physical barriers that can restrict bond rotation and influence the molecule's three-dimensional shape.
Ortho Effect: The methyl group at the ortho-position creates significant steric hindrance. quora.com This steric clash forces the acetamide group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgstackexchange.com This disruption of coplanarity inhibits resonance between the amide's lone pair of electrons and the aromatic π-system, which can alter the molecule's electronic properties and reactivity. wikipedia.orgstackexchange.com
Conformational Preferences: The steric bulk of the ortho-methyl group, combined with the bromoacetyl moiety, introduces conformational constraints. These constraints limit the possible orientations the side chain can adopt relative to the phenyl ring. nih.gov This can be advantageous in rational drug design, as a more rigid conformation can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.
Influence of Halogen Atom (Bromine) Variations and Replacement
The bromine atom on the acetyl group is a key feature, rendering the molecule an alkylating agent due to its nature as a good leaving group. Varying this halogen atom is a direct strategy to modulate this reactivity.
Leaving Group Ability: The reactivity of the α-carbon in nucleophilic substitution reactions is highly dependent on the identity of the halogen. The leaving group ability follows the order I > Br > Cl > F. Replacing bromine with chlorine would result in a less reactive compound, while substitution with iodine would yield a more potent alkylating agent. This allows for the fine-tuning of the compound's reactivity towards biological nucleophiles like cysteine or histidine residues in proteins.
Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen. ijres.orgrsc.org The strength of this interaction varies with the halogen (I > Br > Cl > F). rsc.org Replacing bromine with a different halogen could therefore alter the molecule's ability to engage in these specific interactions, which are increasingly recognized as important for molecular recognition and binding affinity at protein active sites. ijres.orgrsc.org
| Halogen (X) | Electronegativity (Pauling Scale) | C-X Bond Energy (kJ/mol) | Atomic Radius (pm) | Relative Leaving Group Ability |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | ~485 | 57 | Poor |
| Chlorine (Cl) | 3.16 | ~340 | 99 | Good |
| Bromine (Br) | 2.96 | ~285 | 114 | Better |
| Iodine (I) | 2.66 | ~210 | 133 | Excellent |
Design Principles for Modulating Chemical Reactivity and Molecular Recognition
The rational design of derivatives of this compound is guided by the SAR principles established in the preceding sections. The goal is to systematically modify the structure to optimize its interaction with a target while controlling its chemical reactivity. 182.160.97elifesciences.orgosti.gov
Principles for Modulating Reactivity:
Tune the Leaving Group: As discussed, swapping the bromine for other halogens (Cl, I) provides a direct and predictable way to either decrease or increase the compound's alkylating potential. acs.org
Modify Electronic Effects: The electrophilicity of the α-carbon is also influenced by the phenyl ring's electronics. Replacing the electron-donating methyl group with an electron-withdrawing group (e.g., a halogen) would further enhance reactivity. Conversely, adding another donating group would temper it.
Principles for Modulating Molecular Recognition:
Alter Hydrogen Bonding: N-alkylation or introducing hydrogen bond acceptors/donors on the phenyl ring can completely change the hydrogen bonding pattern, which is often crucial for specific binding.
Control Conformation: Modifying the size of the ortho-substituent can increase or decrease the dihedral angle between the phenyl ring and the acetamide plane, locking the molecule into a specific conformation that may fit better into a binding pocket.
Vary Steric Profile: The size and shape of substituents can be modified to achieve better shape complementarity with a target site, enhancing binding affinity through improved van der Waals interactions.
Synthesis and Characterization of Libraries of Analogs for Comparative Study
To systematically explore the SAR, libraries of analogs are synthesized and tested. researchgate.net This process allows for a direct comparison of how specific structural changes affect the compound's properties. nih.govmdpi.com
Synthesis: The general synthetic route involves the acylation of a substituted aniline (B41778) with an α-haloacetyl halide. irejournals.comresearchgate.net A library can be generated through combinatorial chemistry principles:
Varying the Aniline: A range of anilines with different substitution patterns (e.g., 2-methyl-5-nitroaniline, 4-chloro-2-nitroaniline, 2,6-dimethyl-4-nitroaniline) can be reacted with bromoacetyl bromide to explore the effects of phenyl ring substituents.
Varying the Acyl Halide: A single aniline, such as 2-methyl-4-nitroaniline (B30703), can be reacted with different α-haloacyl halides (e.g., chloroacetyl chloride, 2-bromopropionyl bromide) to probe the influence of the alkylating moiety.
Characterization: Once synthesized, each compound in the library must be purified and its structure rigorously confirmed using standard analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure and connectivity of atoms.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the amide carbonyl (C=O) and N-H bonds.
The resulting library of characterized analogs can then be subjected to comparative biological or chemical screening to build a comprehensive SAR model, guiding the design of next-generation compounds with optimized properties.
| Analog ID | Variation on Phenyl Ring (from parent) | Variation on Acetyl Group (from parent) | Rationale for Synthesis |
|---|---|---|---|
| Parent | 2-methyl, 4-nitro | bromoacetyl | Baseline compound |
| A-1 | 2-methyl, 4-nitro | chloroacetyl | Decrease alkylating reactivity |
| A-2 | 2-methyl, 4-nitro | iodoacetyl | Increase alkylating reactivity |
| B-1 | 3-methyl, 4-nitro | bromoacetyl | Reduce steric hindrance at ortho position |
| B-2 | 2-chloro, 4-nitro | bromoacetyl | Increase electron withdrawal; alter steric profile |
| C-1 | 2-methyl, 4-nitro (N-methylated) | bromoacetyl | Remove H-bond donor; add steric bulk at amide |
Molecular Interactions and in Vitro Biological Relevance Studies of 2 Bromo N 2 Methyl 4 Nitrophenyl Acetamide
Enzyme Inhibition Assays (e.g., Cholinesterase, Lipoxygenase)
Currently, there is a lack of publicly available scientific literature detailing the specific inhibitory effects of 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide on enzymes such as cholinesterase and lipoxygenase. While the broader class of acetamide (B32628) derivatives has been investigated for various enzymatic interactions, dedicated studies on this particular compound are yet to be reported. Future research in this area would be invaluable in elucidating its potential therapeutic applications, particularly in the context of neurodegenerative and inflammatory diseases where these enzymes play a crucial role.
Ligand-Target Binding Interactions and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of a ligand to its target protein.
As of the latest literature review, specific molecular docking studies for this compound are not available. However, the structural features of this compound, including the bromo-acetamide and nitrophenyl groups, suggest potential for interactions with various biological targets. The electronegative bromine and nitro groups, along with the amide linkage, could participate in hydrogen bonding and other non-covalent interactions within a protein's active site.
General principles of ligand-protein interactions suggest that the N-H group of the acetamide can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. The aromatic ring can engage in π-π stacking or hydrophobic interactions.
Future molecular docking studies on this compound could provide valuable insights into its potential biological targets and mechanisms of action. Such studies would involve docking the compound against a panel of relevant proteins to predict its binding affinity and mode.
Cell-Based Assays for Investigating Specific Molecular Pathways
Cell-based assays are essential tools for understanding the biological effects of a compound on cellular functions and signaling pathways. At present, there is no specific published research detailing the use of cell-based assays to investigate the effects of this compound on specific molecular pathways. The exploration of its impact on pathways related to inflammation, apoptosis, and cell cycle regulation could be a fertile area for future investigation.
Investigation of Antimicrobial Interactions (e.g., bacterial and fungal growth inhibition in vitro)
While direct studies on the antimicrobial activity of this compound are limited, research on structurally related compounds provides valuable insights into its potential in this area. Bromo-acetamide derivatives have been noted for their antimicrobial properties.
For instance, studies on other N-phenylacetamide derivatives have demonstrated moderate to high antibacterial activities against various bacterial strains. A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, synthesized from a 2-bromo-N-(p-chlorophenyl) acetamide precursor, were evaluated against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, showing promising results irejournals.com. Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been reported to be active against Gram-positive bacteria nih.gov.
The presence of the bromine atom and the nitro group in this compound may contribute to its antimicrobial potential. The lipophilicity conferred by the aromatic ring and the methyl group could facilitate its passage through microbial cell membranes.
Table 1: Antimicrobial Activity of Structurally Related N-Phenylacetamide Derivatives
| Compound/Derivative | Target Microorganism | Activity/Observation |
|---|---|---|
| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high antibacterial activity irejournals.com. |
Further in vitro studies, such as minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays, are necessary to determine the specific antimicrobial spectrum and potency of this compound.
Study of Cytotoxic Mechanisms in Cancer Cell Lines (e.g., interference with cell division, induction of apoptosis in vitro)
The cytotoxic potential of phenylacetamide derivatives against various cancer cell lines has been a subject of significant research. These compounds have been shown to interfere with cell proliferation and induce apoptosis, or programmed cell death.
A study on a series of phenylacetamide derivatives demonstrated their potent cytotoxic effects on MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer) cell lines tbzmed.ac.irtbzmed.ac.irresearchgate.net. The presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring was found to contribute to the cytotoxic activity tbzmed.ac.ir.
The pro-apoptotic activity of these derivatives was confirmed through various assays. For example, a specific phenylacetamide derivative was shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2 tbzmed.ac.irtbzmed.ac.irresearchgate.net. Furthermore, an increase in caspase-3 activity and DNA fragmentation, both hallmarks of apoptosis, were observed in cancer cells treated with these compounds tbzmed.ac.irtbzmed.ac.irresearchgate.net.
Given these findings, it is plausible that this compound could exhibit similar cytotoxic and pro-apoptotic effects. The nitro group at the para position of the phenyl ring, in particular, is a structural feature that has been associated with enhanced anticancer activity in related compounds nih.govbrieflands.com.
Table 2: Cytotoxic Activity of Phenylacetamide Derivatives against Cancer Cell Lines
| Cell Line | Derivative Type | IC50 Value (µM) |
|---|---|---|
| MDA-MB-468 | Phenylacetamide with para-nitro group | 0.76 ± 0.09 tbzmed.ac.ir |
| PC-12 | Phenylacetamide with meta-chloro group | 0.67 ± 0.12 tbzmed.ac.ir |
Future research should focus on evaluating the specific cytotoxic and apoptotic-inducing effects of this compound on a panel of human cancer cell lines to determine its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2-methyl-4-nitrophenyl)acetamide?
The most common method involves acylation of 2-methyl-4-nitroaniline using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). This reaction neutralizes HCl byproducts and achieves yields >75% under reflux conditions in anhydrous solvents like dichloromethane . For higher purity (>98%), recrystallization using ethanol or ethyl acetate is recommended. Alternative routes include bromination of pre-acetylated intermediates, but this requires careful control to avoid over-bromination .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) reveals distinct peaks for the methyl group (δ ~2.3 ppm), acetamide carbonyl (δ ~168 ppm in C NMR), and aromatic protons (δ 7.5–8.2 ppm). The bromine and nitro groups cause deshielding of adjacent protons .
- Infrared (IR) Spectroscopy : Key absorption bands include the amide C=O stretch (~1650 cm) and NO asymmetric stretching (~1520 cm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 287.99 (calculated for CHBrNO) .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.
- Waste Disposal : Follow EPA guidelines for halogenated waste (D003 code) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL-2018) provides precise bond lengths and angles. For example, the C-Br bond length (1.89–1.92 Å) and nitro group planarity (torsion angle <5°) validate DFT-optimized structures. Discrepancies between experimental and computational data often arise from solvent effects in DFT models, which can be mitigated by incorporating implicit solvation (e.g., COSMO-RS) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Molecular Docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the bromine atom’s electrophilic character and the nitro group’s electron-withdrawing effects .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites. The bromine atom exhibits high electrophilicity ( ~0.45), making it prone to SNAr reactions with thiols or amines .
Q. How can researchers optimize reaction conditions for bromine substitution while minimizing side products?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophile accessibility but may increase hydrolysis. Additives like KCO reduce acid byproduct interference.
- Temperature Control : Reactions at 60–80°C balance kinetics and selectivity. Higher temperatures (>100°C) promote elimination byproducts (e.g., dehydrohalogenation).
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
Q. What methodologies evaluate the compound’s potential anticancer activity in vitro?
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values typically <50 µM.
- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation.
- Structure-Activity Relationship (SAR) : Modify the nitro or methyl groups to assess potency changes. Derivatives with electron-withdrawing substituents show enhanced cytotoxicity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
Discrepancies arise from polymorphic forms. The α-polymorph (monoclinic, P2/c) is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMF (>100 mg/mL). The β-polymorph (orthorhombic, Pbca), stabilized by hydrogen-bonding networks (graph set R_2$$^2(8) ), exhibits reduced DMF solubility. Always characterize polymorphs via PXRD before solubility tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
